Home > Products > Screening Compounds P118286 > Profadol hydrochloride
Profadol hydrochloride - 2324-94-9

Profadol hydrochloride

Catalog Number: EVT-280005
CAS Number: 2324-94-9
Molecular Formula: C14H22ClNO
Molecular Weight: 255.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Profadol hydrochloride is discontinued (DEA controlled substance). Profadol hydrochloride is an opioid analgesic. It acts as a mixed agonist-antagonist of the μ-opioid receptor.
Source and Classification

Profadol hydrochloride is synthesized through chemical processes involving various organic compounds. It belongs to the class of compounds known as phenols and is characterized by its ability to act on the central nervous system. The compound is classified as an intravenous anesthetic agent, similar to propofol, and is noted for its rapid onset and short duration of action.

Synthesis Analysis

Methods and Technical Details

The synthesis of profadol hydrochloride involves several key steps that can vary based on the desired purity and yield. Common methods include:

  1. Direct Synthesis from Phenolic Compounds: Utilizing phenolic precursors, the synthesis may involve alkylation reactions to introduce branched alkyl groups, which are critical for the compound's anesthetic properties.
  2. Reduction Reactions: These reactions often employ catalysts such as palladium on carbon or Raney nickel under controlled conditions (temperature, pressure) to achieve high-purity yields exceeding 99% as determined by high-performance liquid chromatography.

For instance, one method involves dissolving 2,6-diisopropylphenol in a solvent like ethyl acetate, followed by hydrogenation in the presence of a catalyst. This process can yield profadol hydrochloride with high efficiency and purity levels .

Molecular Structure Analysis

Structure and Data

Profadol hydrochloride has a molecular formula of C12H18OC_{12}H_{18}O and a molecular weight of approximately 178.27 g/mol. The structure consists of a phenolic ring with two isopropyl groups at the 2 and 6 positions, contributing to its lipophilicity and anesthetic properties.

The chemical structure can be represented as follows:

Structure 2 6 bis 1 methylethyl phenol\text{Structure }\text{2 6 bis 1 methylethyl phenol}

Data

  • Molecular Formula: C12H18OC_{12}H_{18}O
  • Molecular Weight: 178.27 g/mol
  • Appearance: Typically presented as a colorless or pale yellow liquid.
Chemical Reactions Analysis

Reactions and Technical Details

Profadol hydrochloride undergoes various chemical reactions that are essential for its synthesis and application:

  1. Friedel-Crafts Alkylation: This reaction introduces alkyl groups onto the aromatic ring, which is critical for modifying the pharmacological properties of the compound.
  2. Hydrogenation: The reduction of double bonds in the alkyl chains enhances stability and bioavailability.
  3. Decarboxylation: In some synthesis routes, carboxylic acid derivatives are decarboxylated to yield profadol from intermediates.

These reactions are typically monitored using techniques such as gas chromatography-mass spectrometry to ensure product purity and identify by-products .

Mechanism of Action

Process and Data

Profadol hydrochloride acts primarily as an agonist at gamma-aminobutyric acid receptors in the central nervous system. This interaction leads to increased inhibitory neurotransmission, resulting in sedation and analgesia.

  • Onset of Action: Rapid (within minutes)
  • Duration: Short (typically less than an hour)
  • Key Effects: Sedation, analgesia, amnesia.

The pharmacodynamics of profadol involve modulation of neurotransmitter release, leading to decreased neuronal excitability .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Highly soluble in organic solvents; limited solubility in water.
  • Melting Point: Typically around 20°C.
  • Boiling Point: Approximately 250°C.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light.
  • pH Range: Generally maintained around neutral pH for optimal stability.

These properties are crucial for formulating profadol hydrochloride into injectable solutions used in clinical settings .

Applications

Scientific Uses

Profadol hydrochloride is primarily used in medical applications such as:

  • Anesthesia: Employed for induction and maintenance during surgical procedures due to its rapid onset and recovery profile.
  • Sedation: Utilized in intensive care settings for sedation of patients requiring mechanical ventilation.
  • Pain Management: Investigated for its analgesic properties in various clinical scenarios.

Research continues into optimizing formulations that enhance solubility and stability, potentially expanding its therapeutic applications beyond traditional uses .

Historical Development & Pharmacological Classification

Emergence of Mixed Agonist-Antagonist Opioid Ligands in 20th-Century Drug Discovery

The mid-20th century witnessed a paradigm shift in opioid pharmacology, driven by efforts to dissociate analgesia from respiratory depression and addiction liability. Mixed agonist-antagonist ligands emerged as a strategic approach to target opioid receptors with nuanced efficacy. These compounds bind to μ-opioid receptors (MORs) while exhibiting partial agonism or functional antagonism, thereby attenuating adverse effects associated with full MOR agonists like morphine. The pharmacological rationale centered on:

  • Receptor Subtype Selectivity: Exploiting differential signaling through MOR, δ-opioid (DOR), and κ-opioid (KOR) receptors [3].
  • Functional Selectivity: Ligand-directed signaling that preferentially activates G-protein pathways over β-arrestin recruitment, linked to respiratory depression [7].This era saw compounds like pentazocine and cyclazocine, which served as prototypes for Profadol’s development. Their clinical profiles demonstrated that partial agonism could retain analgesia while reducing abuse potential—a cornerstone of Parke-Davis’ rationale for Profadol [3] [7].

Table 1: Key Mixed Agonist-Antagonist Opioids (1960s–1970s)

CompoundMOR EfficacyPrimary DeveloperClinical Advantages
PentazocinePartial AgonistWinthrop LabsReduced respiratory depression
CyclazocineAntagonistSterling DrugBlockade of morphine effects
Profadol (CI-572)Mixed EfficacyParke-DavisAnalgesia ≈ meperidine; Low abuse liability

Parke-Davis' Role in Profadol Hydrochloride Development (1960s–1970s)

Parke-Davis (later acquired by Pfizer) was instrumental in advancing Profadol (CI-572) from concept to clinical candidate. Their research leveraged:

  • Chemical Innovation: Profadol’s synthesis employed a Knoevenagel condensation between 3'-methoxybutyrophenone and ethyl cyanoacetate, followed by conjugate cyanide addition, hydrolysis, and decarboxylation. Critical imide formation with methylamine and final reduction yielded the 3-(1-methyl-3-propyl-pyrrolidin-3-yl)phenol scaffold [5].
  • Structural Optimization: The pyrrolidine core distinguished Profadol from classical morphinan opioids. Modifications at the 3-propyl and N-methyl groups balanced MOR affinity and antagonistic potency [5].
  • Patent Strategy: DE 1303096 (1962) and U.S. Patent 3,149,123 (1964) secured synthetic routes and composition of matter, underscoring Parke-Davis’ commercial intent [5].Parke-Davis positioned Profadol as an analgesic with potency comparable to meperidine (pethidine), but with antagonistic effects 1/50th of nalorphine—indicating a favorable safety margin [5]. Despite promising preclinical data, Profadol did not achieve widespread clinical adoption, likely due to the emergence of alternative agents like buprenorphine.

Positionality Within μ-Opioid Receptor-Targeted Therapeutics

Profadol exemplifies a transitional pharmacophore bridging first-generation opioids to modern biased ligands. Its significance lies in:

  • Receptor Binding Dynamics: Profadol binds MOR with lower intrinsic activity than full agonists (e.g., fentanyl), reducing β-arrestin recruitment linked to adverse effects [3] [7].
  • Heterodimer Engagement: Emerging evidence suggests MOR-DOR heterodimers alter ligand efficacy. Profadol’s mixed activity may exploit such complexes to enhance analgesia or limit tolerance—a mechanism unrecognized during its initial development [7].
  • Chemical Lineage: The pyrrolidine scaffold diverged from traditional morphinans, inspiring later non-morphinan opioids like loperamide [5] [9].

Table 2: Pharmacological Profile of Profadol vs. Classical Opioids

ParameterProfadolMorphineNalorphine
MOR AgonismModerateHighNone
MOR AntagonismLow (EC₅₀ >>)NoneHigh
Analgesic Potency≈ Meperidine++++Not analgesic
Chemical ClassPyrrolidineMorphinanMorphinan

Profadol’s legacy resides in validating the "mixed efficacy" approach—a principle now leveraged in TRV130 (oliceridine), which shows G-protein bias for improved therapeutic indices [3] [7].

Table 3: Nomenclature of Profadol Hydrochloride

Nomenclature TypeIdentifier
Systematic IUPAC Name3-(1-Methyl-3-propylpyrrolidin-3-yl)phenol hydrochloride
SynonymsCI-572; Profadol HCl
CAS Registry29369-01-5 (free base); 1505-32-4 (HCl salt)
Molecular FormulaC₁₄H₂₁NO·HCl
Molecular Weight219.328 g/mol (free); 255.79 g/mol (HCl)

Properties

CAS Number

2324-94-9

Product Name

Profadol hydrochloride

IUPAC Name

3-(1-methyl-3-propylpyrrolidin-3-yl)phenol;hydrochloride

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

InChI

InChI=1S/C14H21NO.ClH/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12;/h4-6,10,16H,3,7-9,11H2,1-2H3;1H

InChI Key

HRCGIZACAMIMII-UHFFFAOYSA-N

SMILES

CCCC1(CCN(C1)C)C2=CC(=CC=C2)O.Cl

Solubility

Soluble in DMSO

Synonyms

Profadol hydrochloride; Profadol HCl; A-2205; Centrac; CI 572; CI-572.

Canonical SMILES

CCCC1(CCN(C1)C)C2=CC(=CC=C2)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.